Ac-Cys-NHMe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This method involves the use of an E2 small ubiquitin-like modifier-conjugating enzyme, Ubc9, to conjugate peptide thioesters containing a C-terminal ubiquitin-derived sequence to a lysine residue located in a recognition sequence on a protein via an isopeptide bond . The reaction conditions are mild and specific, making it suitable for site-specific modification of proteins .
Industrial Production Methods
The industrial production of Ac-Cys-NHMe typically involves the same chemoenzymatic approach as described above. The process is scalable and can be optimized for large-scale production by adjusting the concentration of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ac-Cys-NHMe undergoes various types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: Disulfides formed from this compound can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated thiols
Scientific Research Applications
Ac-Cys-NHMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Facilitates site-specific modification of proteins, enabling the study of protein function and interactions.
Industry: Used in the production of biochemical probes and engineered proteins for various industrial applications
Mechanism of Action
Ac-Cys-NHMe exerts its effects through the formation of reactive peptide thioesters, which serve as substrates for the Ubc9 enzyme. This enzyme catalyzes the conjugation of the thioester to a lysine residue on a target protein, forming an isopeptide bond. This site-specific modification allows for the attachment of biochemical probes or the engineering of proteins for specific functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine (NAC): A well-known antioxidant that also contains a thiol group.
Cysteine: A natural amino acid with a thiol group.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties
Uniqueness
Ac-Cys-NHMe is unique due to its ability to facilitate site-specific protein modification through the LACE technique. This specificity and versatility make it a valuable tool in biochemical research and industrial applications .
Properties
CAS No. |
10061-65-1 |
---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1 |
InChI Key |
RAHKYMLIVZZMIH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NC |
Origin of Product |
United States |
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